2-(Cyclohexylmethylene)malononitrile

Overview

Description

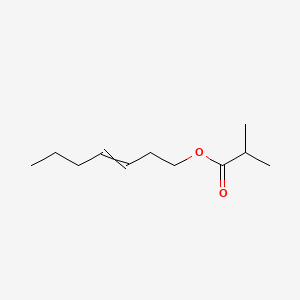

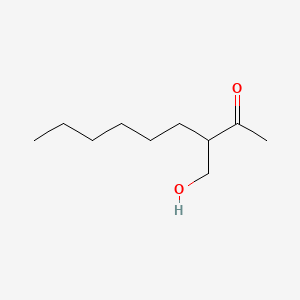

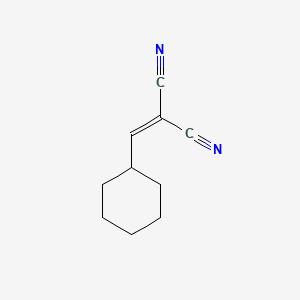

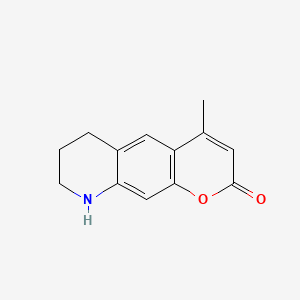

2-(Cyclohexylmethylene)malononitrile is a chemical compound with the molecular formula C10H12N2 . It is used in various chemical reactions due to its unique reactivity .

Synthesis Analysis

The synthesis of compounds similar to 2-(Cyclohexylmethylene)malononitrile, such as benzylidenemalononitrile, involves Knoevenagel condensation of benzaldehyde and malononitrile . Another method involves the use of NiCu@MWCNT nanohybrids in the Knoevenagel condensation reaction .Molecular Structure Analysis

The molecular structure of 2-(Cyclohexylmethylene)malononitrile consists of a cyclohexyl group attached to a malononitrile group . The compound has a molecular weight of 160.22 g/mol .Chemical Reactions Analysis

Malononitrile, a component of 2-(Cyclohexylmethylene)malononitrile, has been used in the synthesis of various heterocyclic motifs, bis-heterocyclic compounds, fused heterocycle derivatives, bicyclic bridged heterocyclic scaffolds, and highly substituted carbocyclic compounds .Physical And Chemical Properties Analysis

The physical and chemical properties of 2-(Cyclohexylmethylene)malononitrile include a molecular weight of 160.22 g/mol, a topological polar surface area of 47.6 Ų, and a complexity of 247 .Scientific Research Applications

Synthesis of Derivatives

- Synthesis of 2-Aminothiophene Derivatives : 2-(Cyclohexylmethylene)malononitrile can be used in synthesizing 2-aminothiophene derivatives, a process accelerated under ultrasonic aqueous conditions (Mojtahedi, Abaee, Mahmoodi, & Adib, 2010).

Analytical Chemistry

- Colorimetric Analysis : This compound serves as a key material in synthetic organic chemistry and can be analyzed using a novel colorimetric signaling probe, facilitating its selective analysis (Kim, Choi, Lee, Hong, & Chang, 2020).

Biological Applications

- Effect on Tumor Growth : Substituted malononitriles, including 2-(Cyclohexylmethylene)malononitrile, have been shown to affect the growth of transplanted tumors in mice (Gal, Fung, & Greenberg, 1952).

Imaging and Diagnosis

- Neurofibrillary Tangles and Beta-Amyloid Plaques Imaging : Derivatives of 2-(Cyclohexylmethylene)malononitrile have been used in PET scans for locating neurofibrillary tangles and beta-amyloid plaques in living patients with Alzheimer's disease (Shoghi-Jadid et al., 2002).

Detection and Monitoring

- Detection of Malononitrile in Water : A fluorescent probe has been developed for the detection of malononitrile in water, demonstrating its utility in environmental and biological sample analysis (Jung et al., 2020).

Optical and Material Sciences

- Synthesis of Photochromic Organic Films : 2-(Cyclohexylmethylene)malononitrile is used in the synthesis of photochromic organic films for holographic recording, showing high sensitivity and dynamic range (Akella, Sochava, & Hesselink, 1997).

Mechanism of Action

Safety and Hazards

Future Directions

Malononitrile dimer, a related compound, has been extensively applied in the diversity-oriented synthesis of various heterocyclic motifs, bis-heterocyclic compounds, fused heterocycle derivatives, bicyclic bridged heterocyclic scaffolds, and highly substituted carbocyclic compounds . This suggests potential future directions for the use of 2-(Cyclohexylmethylene)malononitrile in similar applications.

properties

IUPAC Name |

2-(cyclohexylmethylidene)propanedinitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2/c11-7-10(8-12)6-9-4-2-1-3-5-9/h6,9H,1-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRQZCBXAJLFHMZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C=C(C#N)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30337770 | |

| Record name | 2-(Cyclohexylmethylene)malononitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30337770 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Cyclohexylmethylene)malononitrile | |

CAS RN |

73776-46-2 | |

| Record name | 2-(Cyclohexylmethylene)malononitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30337770 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1,2-Dihydro-6-hydroxy-1,4-dimethyl-2-oxo-5-[[3-[(phenylsulphonyl)oxy]phenyl]azo]nicotinonitrile](/img/structure/B1606197.png)

![6-Bromo-4-methyl-1-phenyl-3H-naphtho[1,2,3-de]quinoline-2,7-dione](/img/structure/B1606204.png)